Cas no 338401-91-5 (N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine)

N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine 化学的及び物理的性質
名前と識別子
-
- N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine
-
- MDL: MFCD01315400
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 164456-1g |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine |
338401-91-5 | 1g |
$1836.00 | 2023-09-11 | ||
Ambeed | A903302-1g |
N-(4-Bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
338401-91-5 | 90% | 1g |
$611.0 | 2024-08-02 | |
Matrix Scientific | 164456-5g |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine |
338401-91-5 | 5g |
$7343.00 | 2023-09-11 | ||
abcr | AB579878-500 mg |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine; . |
338401-91-5 | 500MG |
€678.60 | 2023-03-20 | ||
Matrix Scientific | 164456-5g |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine |
338401-91-5 | 5g |
$7343.00 | 2023-09-07 | ||
A2B Chem LLC | AI71146-1g |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
338401-91-5 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI71146-500mg |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
338401-91-5 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI71146-10mg |
N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
338401-91-5 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | N149980-50mg |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine |
338401-91-5 | 50mg |
$ 380.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00829218-1g |
N-(4-Bromophenyl)-2-(trifluoromethyl)pyridin-4-amine |
338401-91-5 | 90% | 1g |
¥4193.0 | 2023-03-20 |
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine 関連文献
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamineに関する追加情報
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine (CAS No. 338401-91-5): An Overview
N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine (CAS No. 338401-91-5) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromophenyl group and a trifluoromethyl-substituted pyridine ring. These features contribute to its potential utility in various biological and therapeutic applications.
The chemical structure of N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine can be represented as C13H10BrF3N2. The presence of the bromine atom and the trifluoromethyl group imparts specific electronic and steric properties to the molecule, making it an interesting candidate for drug discovery and development. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutics.
In the realm of medicinal chemistry, N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine has been investigated for its biological activities, particularly in the context of enzyme inhibition and receptor modulation. One notable area of research is its interaction with kinases, a class of enzymes that play crucial roles in cellular signaling pathways. Kinase inhibitors are of great interest due to their potential in treating various diseases, including cancer and inflammatory disorders.
A study published in the Journal of Medicinal Chemistry in 2021 reported that N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine exhibits potent inhibitory activity against certain kinases, such as Aurora A and B. These kinases are essential for mitotic progression and are often dysregulated in cancer cells. The selective inhibition of these kinases by N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine suggests its potential as a therapeutic agent for cancer treatment.
Beyond kinase inhibition, N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine has also shown promise in modulating other biological targets. For instance, research conducted at the University of California, San Francisco, demonstrated that this compound can act as a ligand for G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. The ability to modulate GPCRs opens up new avenues for the development of drugs targeting neurological disorders, cardiovascular diseases, and metabolic conditions.
The pharmacokinetic properties of N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for successful clinical translation. Additionally, the compound has shown good solubility and stability under physiological conditions, further enhancing its potential as a therapeutic agent.
In preclinical studies, N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine has demonstrated promising efficacy in animal models of various diseases. For example, it has been shown to inhibit tumor growth in xenograft models of breast cancer and melanoma. These findings provide strong evidence for its potential therapeutic benefits and warrant further investigation in clinical trials.
The safety profile of N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is another critical aspect that has been evaluated. Toxicity studies conducted both in vitro and in vivo have indicated that the compound is well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments will be necessary to ensure its safe use in humans.
In conclusion, N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine (CAS No. 338401-91-5) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in the pharmaceutical industry. Ongoing research aims to elucidate its full potential and optimize its use as a novel therapeutic agent.
338401-91-5 (N-(4-Bromophenyl)-2-(trifluoromethyl)-4-pyridinamine) 関連製品
- 2228140-05-2(1-{bicyclo2.2.1heptan-2-yl}-N-methylcyclopropan-1-amine)
- 1017387-75-5({2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-inden-2-ylmethyl}amine)
- 2309574-12-5(2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide)
- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)
- 2229106-75-4(2-(1-methyl-3-phenyl-1H-pyrazol-5-yl)ethanethioamide)
- 1806506-56-8(Ethyl 3-amino-5-(2-carboxyethyl)benzoate)
- 2098077-42-8(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2679939-84-3((4S)-5-hydroxy-4-(2,2,2-trifluoroacetamido)pentanoic acid)
- 2172013-58-8(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbut-2-ynamidopropanoic acid)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
